molecular formula C23H36N4O2 B2534867 N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922092-83-9

N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2534867
CAS RN: 922092-83-9
M. Wt: 400.567
InChI Key: KJUKGOVCHCMGGX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and ReactivityResearch has delved into the synthesis and chemical reactivity of compounds with structures similar to "N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide." For example, studies on the synthesis of tetrahydroquinolines and tetrahydronaphthyridines through directed lithiation reactions highlight the versatility and reactivity of similar quinoline derivatives in organic synthesis (Reed et al., 1988). This process offers a pathway for modifying and functionalizing quinoline derivatives, potentially applicable for the synthesis and modification of "this compound."

Biological Activity and Drug Development

Another aspect of scientific research applications involves evaluating the biological activity of compounds for drug development. For instance, the development of novel 4-aminoquinoline antimalarials, such as N-tert-butyl isoquine, demonstrates the potential therapeutic applications of quinoline derivatives in treating infectious diseases (O’Neill et al., 2009). The methodologies and insights from these studies can inform the development and evaluation of "this compound" as a potential therapeutic agent.

Materials Science and Sensing Applications

Research on bisquinoline derivatives for zinc sensing illustrates the application of quinoline compounds in materials science, specifically in the development of fluorescent sensors (Mikata et al., 2009). These studies underscore the potential utility of "this compound" and similar compounds in creating sensitive and selective sensors for metal ions and other analytes.

properties

IUPAC Name

N'-tert-butyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-23(2,3)25-22(29)21(28)24-16-20(27-13-6-5-7-14-27)18-10-11-19-17(15-18)9-8-12-26(19)4/h10-11,15,20H,5-9,12-14,16H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUKGOVCHCMGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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